ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H31N3O6S and its molecular weight is 525.62. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Spectroscopic Studies
- Molecular Docking and Spectroscopic Analysis : A study by El-Azab et al. (2016) on a similar compound utilized FT-IR and FT-Raman spectroscopy to record, assign, and compare spectra with theoretical results. They analyzed the molecule's stability arising from hyperconjugative interactions and charge delocalization using natural bond orbital analysis. Additionally, the study performed molecular docking to suggest potential inhibitory activity against pyrrole inhibitor, indicating applications in designing inhibitors for specific proteins or enzymes (El-Azab et al., 2016).
Synthetic Pathways and Chemical Reactions
Stereoselective Synthesis : Indumathi et al. (2007) described a one-pot, four-component tandem reaction for the stereoselective synthesis of highly functionalized compounds, demonstrating the compound's utility in facilitating complex chemical reactions that proceed in good yields and high stereoselectivity (Indumathi et al., 2007).
Sulfinyl-Knoevenagel Reaction : Research by Du et al. (2012) found that certain sulfinyl acetates are useful synthetic reagents for the sulfinyl-Knoevenagel reaction with aldehydes, leading to compounds that are significant in biologically active natural products and organic synthesis (Du et al., 2012).
Regio- and Diastereoselective Synthesis : A study by Indumathi et al. (2010) explored L-proline-catalyzed reactions leading to highly substituted derivatives, showcasing the compound's application in creating complex molecules with significant diastereoselectivity (Indumathi et al., 2010).
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-13-21(14-12-20)28-25(31)19-37(34,35)24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMNJDTWJWPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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